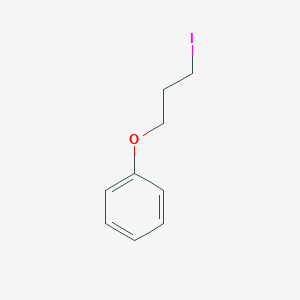

(3-iodopropoxy)Benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodopropoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXKPRCDXDWDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-iodopropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (3-iodopropoxy)benzene, a valuable intermediate in organic synthesis and drug discovery. The document details a reliable synthetic protocol and outlines the key analytical techniques for structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with a Williamson ether synthesis, followed by a Finkelstein halogen exchange reaction. This approach ensures high yields and purity of the final product.

Step 1: Synthesis of (3-chloropropoxy)benzene

The initial step involves the reaction of phenol with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone. The phenoxide ion, generated in situ, acts as a nucleophile, displacing the more reactive bromide to form the ether linkage.

Step 2: Synthesis of this compound

The second step is a Finkelstein reaction, where the chloro group in (3-chloropropoxy)benzene is substituted by an iodo group. This is achieved by reacting the intermediate with sodium iodide in acetone. The precipitation of sodium chloride in acetone drives the equilibrium towards the formation of the desired iodo-product.

A logical workflow for the synthesis is presented in the diagram below.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

Phenol

-

1-bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Sodium iodide (NaI)

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure for (3-chloropropoxy)benzene:

-

To a solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the solid potassium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (3-chloropropoxy)benzene as a colorless oil.

Procedure for this compound:

-

Dissolve (3-chloropropoxy)benzene (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (3.0 eq) to the solution.

-

Reflux the reaction mixture for 24 hours. A white precipitate of sodium chloride will form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical characterization methods.

A diagram illustrating the characterization workflow is provided below.

Caption: Characterization workflow for this compound.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁IO |

| Molecular Weight | 262.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Density | Not readily available |

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.32 - 7.25 | m | - | 2H | Ar-H (meta) |

| 6.96 - 6.88 | m | - | 3H | Ar-H (ortho, para) |

| 4.08 | t | 6.2 | 2H | O-CH₂ |

| 3.35 | t | 6.6 | 2H | CH₂-I |

| 2.29 | p | 6.4 | 2H | O-CH₂-CH₂ |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 158.8 | Ar-C (ipso, C-O) |

| 129.5 | Ar-CH (meta) |

| 120.8 | Ar-CH (para) |

| 114.5 | Ar-CH (ortho) |

| 67.8 | O-CH₂ |

| 33.2 | O-CH₂-CH₂ |

| 2.7 | CH₂-I |

Table 4: IR and Mass Spectrometry Data for this compound

| Technique | Key Peaks / Values | Interpretation |

| IR (cm⁻¹) | 3060-3030, 2960-2850, 1600, 1500, 1240, 1040, 690, 750 | Aromatic C-H, Aliphatic C-H, C=C stretch, C-O stretch, Ar-H bend |

| MS (m/z) | 262 (M⁺), 135, 127, 107, 94, 77 | Molecular ion, [M-I]⁺, I⁺, [M-C₃H₆I]⁺, [Phenol]⁺, [C₆H₅]⁺ |

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts, multiplicities, coupling constants, and integrations.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) into a mass spectrometer, typically using an electron ionization (EI) source.

-

Acquire the mass spectrum and identify the molecular ion peak and major fragmentation peaks to confirm the molecular weight and structural fragments.

An In-depth Technical Guide to (3-iodopropoxy)Benzene

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of (3-iodopropoxy)benzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

Quantitative data for this compound is not widely available in the literature. The following table summarizes its known properties, along with data for structurally related analogs to provide a comparative context.

| Property | This compound | 1-Chloro-4-(3-iodopropoxy)benzene (Analog) | [(3-iodopropoxy)methyl]benzene (Analog) |

| Molecular Formula | C₉H₁₁IO | C₉H₁₀ClIO[1] | C₁₀H₁₃IO[2] |

| Molecular Weight | 262.09 g/mol | 296.53 g/mol [1] | 276.11 g/mol [2] |

| Appearance | White solid[3] | - | - |

| Melting Point | Not Reported | 31 °C[1] | Not Reported |

| Boiling Point | Not Reported | 317 °C at 760 mmHg[1] | Not Reported |

| Density | Not Reported | 1.673 g/cm³[1] | Not Reported |

| Solubility | Soluble in toluene and other aromatic hydrocarbons.[4] | Soluble in toluene and benzene.[4] | Not Reported |

| CAS Number | Not Assigned | 119795-57-2[1] | 5375-00-8[2] |

Experimental Protocols

The synthesis of this compound can be achieved via a Williamson ether synthesis, a common and effective method for preparing ethers. The following protocol is adapted from the synthesis of a structurally similar compound, 1-bromo-4-(3-iodopropoxy)benzene[5][6].

Synthesis of this compound

Materials:

-

Phenol

-

1,3-Diiodopropane

-

Potassium carbonate (K₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of phenol (1.0 equivalent) in dry DMF, add 1,3-diiodopropane (2.0 equivalents) and potassium carbonate (1.5 equivalents).

-

The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere.

-

After 24 hours, the reaction mixture is partitioned between diethyl ether and water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic and aliphatic protons. The aromatic protons appear as a multiplet in the range of δ 6.46-7.55 ppm[3]. The methylene group attached to the oxygen atom (O-CH₂) resonates as a triplet at approximately δ 3.95 ppm[3]. The methylene group adjacent to the iodine atom (-CH₂-I) appears as a triplet around δ 3.26 ppm[3]. The central methylene group of the propyl chain shows a multiplet at about δ 2.05 ppm[3].

-

¹³C NMR: For the related compound 1-iodo-3-(3-iodopropoxy)benzene, the carbon signals for the propoxy chain are observed at δ 67.4 (O-CH₂), 32.6 (CH₂), and 2.4 (-CH₂-I) ppm[7]. The aromatic carbons in substituted phenoxy compounds typically resonate between 110 and 160 ppm[4].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands, based on data from its chloro-substituted analog[4]:

-

Aromatic C-H stretch: 3030-3100 cm⁻¹

-

Aromatic C-C stretch: 1500-1600 cm⁻¹ (multiple bands)

-

Aliphatic C-H stretch: 2850-3000 cm⁻¹

-

C-O (ether) stretch: 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric)

-

C-I stretch: 500-600 cm⁻¹

Mass Spectrometry (MS)

In the mass spectrum of the analogous 1-chloro-4-(3-iodopropoxy)benzene, the molecular ion peak is observed, and a common fragmentation pattern is the loss of an iodine atom[4]. For this compound, the mass spectrum would be expected to show the molecular ion peak at m/z 262 and a significant fragment at m/z 135, corresponding to the loss of iodine.

Visualizations

Synthesis workflow for this compound.

Key features of this compound.

References

(3-iodopropoxy)Benzene CAS number and molecular structure

An In-depth Technical Guide to (3-Iodopropyl)benzene

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of (3-Iodopropyl)benzene, a versatile chemical intermediate. It details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the field of drug development, particularly in the synthesis of potent anti-cancer agents. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

A Note on Nomenclature: The user query specified "(3-iodopropoxy)benzene". However, extensive database searches indicate that this compound is not commonly indexed. The closely related and well-documented compound, (3-Iodopropyl)benzene , with the CAS Number 4119-41-9, is presented in this guide. It is presumed that this is the compound of interest.

Core Compound Identification and Properties

(3-Iodopropyl)benzene, also known as 1-iodo-3-phenylpropane, is an organoiodine compound that serves as a valuable building block in organic synthesis. Its utility stems from the presence of a terminal iodine atom on the propyl chain, which is an excellent leaving group in nucleophilic substitution reactions, and the phenyl group, which can be further functionalized.

Molecular Structure

The molecular structure of (3-Iodopropyl)benzene consists of a benzene ring attached to the end of a three-carbon (propyl) chain, with an iodine atom bonded to the terminal carbon of the chain.

Physicochemical Data

A summary of the key quantitative data for (3-Iodopropyl)benzene is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 4119-41-9 | [1][2][3] |

| Molecular Formula | C₉H₁₁I | [1][2][3] |

| Molecular Weight | 246.09 g/mol | [1][2][3] |

| Appearance | Colorless to yellow or orange clear liquid | [3] |

| Density | 1.530 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5820 | |

| Boiling Point | 110 °C at 10 mmHg | |

| Flash Point | 110 °C (closed cup) | |

| SMILES | ICCCC1=CC=CC=C1 | [1][2] |

| InChI Key | RGCKJSPKMTWLLX-UHFFFAOYSA-N | [1] |

Synthesis of (3-Iodopropyl)benzene

(3-Iodopropyl)benzene can be efficiently synthesized from the corresponding alcohol, 3-phenyl-1-propanol, through a nucleophilic substitution reaction. A common and effective method involves the use of triphenylphosphine and iodine, which forms an in-situ phosphonium iodide intermediate.

Experimental Protocol: Synthesis from 3-Phenyl-1-propanol

Materials:

-

3-Phenyl-1-propanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenyl-1-propanol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.5 eq) in anhydrous dichloromethane.

-

Addition of Iodine: Cool the solution to 0 °C in an ice bath. Add solid iodine (1.2 eq) portion-wise to the stirred solution. The reaction mixture will typically turn from a clear or pale-yellow solution to a dark brown or reddish-brown color upon the addition of iodine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Continue stirring until the brown color of the excess iodine dissipates, and the organic layer becomes colorless or pale yellow.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure (3-Iodopropyl)benzene.

Applications in Drug Development

(3-Iodopropyl)benzene is a valuable intermediate in the synthesis of various biologically active molecules due to its ability to introduce a phenylpropyl moiety. This structural motif is found in a number of therapeutic agents.

Precursor to Combretastatin Analogues

A significant application of phenylpropyl derivatives is in the synthesis of analogues of combretastatin, a class of potent anti-cancer compounds.[4] Combretastatins are known to inhibit tubulin polymerization, a critical process in cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. The phenylpropyl group can be a key structural component of these analogues, influencing their binding to tubulin and their overall pharmacological profile.

The synthesis of these analogues often involves the coupling of a substituted phenylpropyl group with another aromatic ring system, mimicking the core structure of natural combretastatins. The iodine atom in (3-Iodopropyl)benzene facilitates this coupling through various cross-coupling reactions or by serving as a leaving group in substitution reactions.

Visualization of a Key Biological Pathway

The following diagram illustrates the mechanism of action of combretastatin analogues, which are synthesized using precursors like (3-Iodopropyl)benzene. These compounds interfere with the dynamic instability of microtubules, a fundamental process for cell division.

Conclusion

(3-Iodopropyl)benzene is a chemical compound with significant utility in synthetic organic chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable reagent. The role of this compound as a precursor in the development of potent therapeutic agents, such as combretastatin analogues, highlights its importance in medicinal chemistry and drug discovery. This guide provides essential information for researchers looking to utilize (3-Iodopropyl)benzene in their scientific endeavors.

References

- 1. Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (3-Iodopropoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Iodopropoxy)benzene is an aromatic ether with an iodinated alkyl chain. Its structural elucidation and purity assessment are crucial for its application in various research and development settings, including as a building block in organic synthesis and drug discovery. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published spectroscopic data for this compound, this guide leverages data from its close structural analog, (3-bromopropoxy)benzene, to predict and interpret the spectral characteristics of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound. The data for the bromo-analog is provided as a reference.

Table 1: 1H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for (3-Bromopropoxy)benzene | Multiplicity | Integration |

| Ar-H (ortho) | ~6.90-7.00 | 6.94 | d | 2H |

| Ar-H (para) | ~6.85-6.95 | 6.90 | t | 1H |

| Ar-H (meta) | ~7.25-7.35 | 7.29 | t | 2H |

| O-CH2 | ~4.05-4.15 | 4.13 | t | 2H |

| CH2-CH2-CH2 | ~2.20-2.30 | 2.30 | p | 2H |

| CH2-I | ~3.30-3.40 | 3.60 (for CH2-Br) | t | 2H |

Note: The chemical shift for the protons on the carbon bearing the halogen (CH2-I) is expected to be slightly downfield compared to the bromo-analog due to the lower electronegativity of iodine.

Table 2: 13C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound |

| C-I | ~5-15 |

| C-C-C | ~30-40 |

| O-C | ~65-75 |

| Ar-C (para) | ~120-125 |

| Ar-C (ortho) | ~114-118 |

| Ar-C (meta) | ~128-132 |

| Ar-C (ipso) | ~158-162 |

Table 3: IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm-1) for this compound | Vibration Mode |

| C-H (aromatic) | 3050-3150 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (ether) | 1200-1300 (asymmetric), 1000-1100 (symmetric) | Stretching |

| C-I | 500-600 | Stretching |

Table 4: Mass Spectrometry Data

| Fragment | Predicted m/z | Notes |

| [M]+ | 262 | Molecular ion |

| [M-I]+ | 135 | Loss of iodine radical |

| [C6H5O]+ | 93 | Phenoxy cation |

| [C6H5]+ | 77 | Phenyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.

-

1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

13C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

-

Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm-1. A background spectrum of the clean salt plates or ATR crystal should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatography (GC) column for separation and introduction (GC-MS).

-

Ionization: Use a suitable ionization technique. Electron Impact (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often preserves the molecular ion.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

(3-iodopropoxy)Benzene: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of (3-iodopropoxy)Benzene. Due to the limited availability of specific experimental data for this compound, this document leverages established knowledge of structurally related molecules, including aryl ethers, halogenated hydrocarbons, and benzene derivatives, to forecast its physicochemical properties. Detailed experimental protocols are provided to enable researchers to generate precise data for this specific molecule.

Core Concepts: Solubility and Stability

This compound is an aromatic ether with a halogenated alkyl chain. Its chemical structure, featuring a benzene ring, an ether linkage, and an iodine atom, dictates its solubility and stability characteristics. The benzene ring introduces hydrophobicity, while the ether group can participate in hydrogen bonding as an acceptor.[1][2] The presence of the iodo- group is expected to influence its reactivity and potential degradation pathways.

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the "like dissolves like" principle, this compound is anticipated to exhibit good solubility in non-polar and moderately polar organic solvents, and limited solubility in polar solvents like water.[3]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The non-polar benzene ring and propyl chain will interact favorably with non-polar solvents.[3] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The ether linkage allows for dipole-dipole interactions with these solvents.[1][2] |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The hydrophobic benzene ring and propyl chain limit solubility in water.[2][3] Some solubility in alcohols is expected due to the potential for hydrogen bonding with the ether oxygen.[1][2] |

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is paramount for ensuring its safety and efficacy throughout its shelf life.[4] For this compound, potential stability concerns include cleavage of the ether bond, reactions involving the benzene ring, and dehalogenation.

Factors that can influence the stability of this compound include temperature, light, humidity, and pH.[4][5] The presence of the iodine atom may make the compound susceptible to light-induced degradation (photolysis). Hydrolysis of the ether linkage could occur under strong acidic or basic conditions.

Table 2: Recommended Stability Testing Protocol for this compound (Based on ICH Guidelines)

| Condition | Parameters | Purpose |

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[6] | To evaluate the thermal stability and sensitivity to moisture during storage. |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH for 6 months. | To accelerate degradation and predict long-term stability. |

| Stress Testing | To identify potential degradation products and pathways.[4] | |

| Thermal Stress | Elevated temperatures (e.g., 50°C, 60°C, 70°C). | To assess the impact of heat on degradation. |

| Photostability | Exposure to light according to ICH Q1B guidelines. | To determine light sensitivity. |

| Humidity Stress | High humidity conditions (e.g., ≥75% RH). | To evaluate the effect of moisture. |

| pH Stress (in solution) | Acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.[4] | To assess hydrolytic stability. |

| Oxidative Stress | Exposure to an oxidizing agent (e.g., 3% H₂O₂).[4] | To evaluate susceptibility to oxidation. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for determining solubility and stability.

Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid.

-

Quantification: Analyze a known volume of the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Stability Indicating Method Development and Validation

A stability-indicating analytical method is essential to separate the intact drug from its degradation products.

-

Method Development: Develop an HPLC method (or other suitable chromatographic technique) that can resolve this compound from potential degradation products generated during stress testing.

-

Method Validation: Validate the analytical method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in various stress conditions as outlined in Table 2.

-

Exposure: Subject the samples to the specified stress conditions for a defined period.

-

Analysis: At appropriate time points, withdraw samples and analyze them using the validated stability-indicating method.

-

Data Evaluation: Determine the rate of degradation and identify and characterize any significant degradation products, potentially using techniques like Mass Spectrometry (MS).

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the factors influencing stability, the following diagrams are provided.

Caption: Workflow for assessing solubility and stability.

Caption: Factors influencing the stability of the compound.

References

An In-depth Technical Guide to the Anticipated Hazards and Handling of (3-iodopropoxy)Benzene

Disclaimer: A specific Safety Data Sheet (SDS) for (3-iodopropoxy)benzene could not be located during a comprehensive search of available safety and chemical literature. The following technical guide has been compiled to provide a general safety overview based on the chemical structure of this compound and available data for its constituent functional groups and related molecules, such as benzene and iodobenzene. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a substance-specific SDS. A thorough risk assessment should be conducted by qualified personnel before any handling or use of this compound.

Introduction

This compound is an organic compound containing a benzene ring, an ether linkage, and a terminal iodine atom on a propyl chain. Due to the absence of a dedicated Safety Data Sheet, this guide infers potential hazards and handling precautions by analyzing its structural components. The benzene moiety is a known carcinogen and flammable liquid.[1][2][3][4][5][6][7] The ether group presents the risk of peroxide formation, and the iodopropyl group suggests potential reactivity as an alkylating agent.

Hazard Identification and Classification

Based on its structural components, this compound is anticipated to possess a combination of hazards.

Table 1: Anticipated Hazard Classification

| Hazard Class | Anticipated Classification | Notes |

| Flammability | Flammable Liquid | Based on the benzene component, which is a highly flammable liquid.[1][2][3] |

| Acute Toxicity (Oral) | Harmful if swallowed | Benzene is harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Causes skin irritation | Benzene is known to cause skin irritation.[1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Benzene can cause serious eye irritation.[1][2] |

| Germ Cell Mutagenicity | May cause genetic defects | Benzene is a known mutagen.[1][2] |

| Carcinogenicity | May cause cancer | Benzene is classified as a human carcinogen.[1][2][6][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (blood) through prolonged or repeated exposure | Chronic exposure to benzene affects the blood and bone marrow.[1][2][7] |

| Aspiration Hazard | May be fatal if swallowed and enters airways | This is a known hazard for benzene.[1][2] |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of Related Compounds

| Property | Benzene | Iodobenzene | Notes |

| Molecular Formula | C₆H₆ | C₆H₅I | This compound is C₉H₁₁IO |

| Molecular Weight | 78.11 g/mol | 204.01 g/mol | This compound is 262.09 g/mol |

| Appearance | Colorless liquid | Yellow liquid | This compound is expected to be a liquid at room temperature. |

| Boiling Point | 80.1 °C | 188 °C | The boiling point of this compound is likely to be higher than that of iodobenzene due to its larger molecular weight. |

| Flash Point | -11 °C | 74 °C | The flash point is difficult to predict but should be assumed to be in the flammable range. |

| Solubility in Water | Slightly soluble | Insoluble | Expected to be insoluble in water. |

Data sourced from various safety data sheets for Benzene and Iodobenzene.

Handling and Storage

Given the anticipated hazards, stringent safety protocols should be followed when handling and storing this compound.

Handling:

-

All work with this compound should be conducted in a properly functioning chemical fume hood.[8][9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]

-

Store in a flammables cabinet.[8]

-

Store separately from oxidizing agents, strong acids, and strong bases.[2][10]

-

Due to the ether linkage, there is a potential for peroxide formation upon storage, especially if exposed to air and light. Containers should be dated upon opening and periodically checked for peroxides.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles and a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Butyl rubber), lab coat, and protective apron.[1][5][8] |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4][11][12] |

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][13] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][10][13] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), foam, or water spray.[4][13][14]

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[14] Containers may explode in a fire.[4][14] Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen iodide.[15]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Stability and Reactivity

-

Reactivity: Not expected to be reactive under normal conditions. However, the presence of the iodine atom may make it susceptible to nucleophilic substitution reactions.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[16] However, ethers can form explosive peroxides upon prolonged storage and exposure to air and light.

-

Conditions to Avoid: Heat, flames, sparks, and ignition sources.[2][3] Exposure to air and light during storage should be minimized to prevent peroxide formation.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][10]

Experimental Protocols

Visualizations

Caption: Hazard contributions of the functional groups in this compound.

Caption: General workflow for safely handling hazardous chemicals.

References

- 1. CCOHS: Benzene [ccohs.ca]

- 2. cpchem.com [cpchem.com]

- 3. novachem.com [novachem.com]

- 4. Benzene - EJnet.org [ejnet.org]

- 5. purdue.edu [purdue.edu]

- 6. epa.gov [epa.gov]

- 7. gov.uk [gov.uk]

- 8. uwyo.edu [uwyo.edu]

- 9. carleton.ca [carleton.ca]

- 10. BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzene [cdc.gov]

- 12. NIOSH Pocket Guide: Benzene [ccinfoweb.cchst.ca]

- 13. static.vikaspedia.in [static.vikaspedia.in]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

- 16. 4.2 Reactivity, Stability and Structure of Benzene – Organic Chemistry II [kpu.pressbooks.pub]

The Biological Activities of (3-iodopropoxy)Benzene: A Review of Currently Available Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the topic of the potential biological activities of the chemical compound (3-iodopropoxy)benzene. Following a comprehensive review of publicly available scientific literature, it must be reported that there is a significant lack of direct research and published data concerning the specific biological activities of this molecule.

Extensive searches for in vitro and in vivo studies, mechanistic analyses, and experimental protocols specifically investigating this compound did not yield any substantive results. The scientific community has not, to date, published findings that would allow for a detailed summary of its biological effects, potential therapeutic applications, or toxicological profile.

The available information predominantly falls into broader categories that, while related to the structural components of this compound, do not provide specific data on the compound itself. The research landscape can be summarized as follows:

1. General Benzene and Metabolite Toxicity: There is a vast body of research on the biological effects of benzene, a foundational component of this compound. Benzene is a well-documented environmental and occupational toxicant. Its metabolism in the body leads to the formation of several reactive metabolites, including phenol, catechol, and hydroquinone. These metabolites are known to induce a range of toxic effects.

-

Hematotoxicity: Benzene and its metabolites are known to be toxic to the bone marrow, potentially leading to disorders such as aplastic anemia and leukemia.[1][2] The mechanism of this toxicity is complex and involves the suppression of the cell cycle in hematopoietic progenitor cells.[2]

-

Genotoxicity: Phenolic metabolites of benzene have been shown to induce oxidative DNA damage and the formation of micronuclei in various cell lines.[3][4] This genotoxic activity is a key factor in benzene's carcinogenic properties.

-

Metabolic Disruption: Recent studies have suggested a link between benzene exposure and metabolic diseases.[5][6] For instance, benzene has been shown to alter body composition and induce lipodystrophy in animal models.[5][6]

It is crucial to emphasize that while this compound contains a benzene ring, the presence of the 3-iodopropoxy side chain would significantly alter its chemical properties, metabolic fate, and, consequently, its biological activity. Therefore, the toxicological data for benzene cannot be directly extrapolated to this compound.

2. Biological Activities of Benzene Derivatives: The scientific literature is rich with studies on the synthesis and biological evaluation of a wide array of benzene derivatives. These compounds are often developed as potential therapeutic agents with activities spanning:

-

Anti-Alzheimer's Disease Agents: Certain 3-arylbenzofuranone derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease by targeting cholinesterase and monoamine oxidase.[7][8]

-

Antimicrobial and Anti-inflammatory Agents: Novel benzenesulphonamide derivatives have demonstrated significant in vivo anti-inflammatory and in vitro antimicrobial activities.[9][10]

-

Anticancer Agents: Various compounds incorporating a benzene structure have been investigated for their antiproliferative activity against human cancer cell lines.[11]

These examples highlight that the benzene ring serves as a versatile scaffold in medicinal chemistry. However, the biological activity of these complex derivatives is determined by the entirety of their molecular structure, not just the benzene core. The specific nature and arrangement of functional groups are paramount in defining their interaction with biological targets.

Conclusion

At present, there is no direct scientific evidence to delineate the biological activities of this compound. The absence of specific studies means that no quantitative data, experimental protocols, or established signaling pathways can be reported for this compound.

For researchers, scientists, and drug development professionals interested in this compound, this represents a significant knowledge gap. Any investigation into its potential biological effects would be novel and would require foundational research, including initial in vitro screening for various activities (e.g., cytotoxicity, antimicrobial, enzyme inhibition) followed by more detailed mechanistic and in vivo studies. Without such primary data, any discussion of its biological activities would be purely speculative.

References

- 1. In utero and in vitro effects of benzene and its metabolites on erythroid differentiation and the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vivo genotoxic interactions among three phenolic benzene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Benzene Exposure Leads to Lipodystrophy and Alters Endocrine Activity In Vivo and In Vitro [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Guide to the Synthesis and Potential Significance of (3-iodopropoxy)Benzene and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature review of "(3-iodopropoxy)benzene" reveals a notable scarcity of published data specifically detailing its synthesis, properties, and biological activity. The following guide, therefore, provides a foundational framework based on established synthetic methodologies for the broader class of aryl alkyl ethers and discusses the potential significance of the alkoxybenzene moiety in the context of medicinal chemistry. This document is intended to serve as a starting point for researchers interested in exploring this and related novel chemical entities.

Introduction to Aryl Alkyl Ethers

The aryl alkyl ether motif, characterized by an oxygen atom connecting an aromatic ring to an alkyl chain (Ar-O-R), is a cornerstone in medicinal chemistry. This functional group is present in numerous clinically significant drugs and biologically active compounds. The nature of the aromatic ring, the length and substitution of the alkyl chain, and the specific substituents on either moiety can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. The introduction of an iodine atom, as in the theoretical this compound, offers an additional vector for modifying biological activity or for use as a handle in further chemical transformations.

Metabolism, particularly through N-, O-, and S-desalkylation by cytochrome P450 enzymes, plays a critical role in the lifecycle of many drugs. The stability of the ether linkage is a key consideration in drug design, with modifications to the alkyl or aryl groups often aimed at modulating this metabolic pathway.

General Synthetic Methodologies for Aryl Alkyl Ethers

The synthesis of aryl alkyl ethers is a well-established field in organic chemistry, with several reliable methods at the disposal of synthetic chemists. The two most prominent methods are the Williamson ether synthesis and the Ullmann condensation. The choice of method often depends on the specific substrates, desired scale, and tolerance of functional groups.

Williamson Ether Synthesis

Developed in the 19th century, the Williamson ether synthesis remains a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as the nucleophile, displacing a halide or other suitable leaving group from an alkyl substrate.

To synthesize a compound like this compound using this method, one would typically react a phenoxide ion with a 1,3-dihalo-propane, followed by a subsequent reaction to introduce the second iodide, or more directly, react phenoxide with a 1-halo-3-iodopropane. A critical consideration for a successful Williamson synthesis is the nature of the alkyl halide; primary halides are preferred as secondary and tertiary halides are prone to undergo elimination reactions (E2) in the presence of a strong base like an alkoxide.

General Experimental Protocol (Representative):

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 2.0 eq.), portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Ether Formation: To the resulting phenoxide solution, add the primary alkyl halide (e.g., 1-bromo-3-iodopropane, 1.0-1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 24 hours.[1]

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired aryl alkyl ether.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol. This method is particularly useful when the SN2 pathway of the Williamson synthesis is not feasible, such as when needing to form a diaryl ether or when dealing with less reactive substrates. Traditional Ullmann conditions often required harsh conditions (high temperatures and stoichiometric copper), but modern variations utilize soluble copper catalysts with ligands (e.g., diamines, phenanthrolines), allowing for milder reaction conditions.[2]

For a molecule like this compound, one could envision a reaction between an iodobenzene and 3-iodopropanol, though selectivity and potential side reactions would need to be carefully considered.

General Experimental Protocol (Representative):

-

Reaction Setup: To a sealable reaction vessel, add the aryl halide (1.0 eq.), the alcohol (1.5-2.0 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine, 10-20 mol%), and a base (e.g., K2CO3, Cs2CO3, 2.0 eq.).[3]

-

Add a high-boiling polar solvent such as DMF, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO).[2]

-

Reaction: Seal the vessel and heat the mixture to a high temperature, typically between 110 and 210 °C.[2][3] Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts to remove the solvent and any remaining starting materials.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Comparison of Synthetic Methods

| Feature | Williamson Ether Synthesis | Ullmann Condensation |

| Mechanism | SN2 | Copper-catalyzed cross-coupling[2] |

| Reactants | Phenoxide + Primary Alkyl Halide/Tosylate | Aryl Halide + Alcohol/Alkoxide |

| Key Reagents | Strong base (e.g., NaH, K2CO3) | Copper(I) catalyst, ligand, base[2][3] |

| Typical Conditions | Mild to moderate temperatures (RT to 100 °C)[1] | High temperatures (110-210 °C), though modern methods are milder[2] |

| Advantages | Well-established, often high-yielding, does not require a metal catalyst. | Broader scope for aryl substrates, can be used when SN2 is not feasible. |

| Limitations | Limited to primary alkyl halides due to competing elimination reactions.[4] | Can require harsh conditions, potential for metal contamination in the product.[2] |

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an aryl alkyl ether, using the Williamson ether synthesis as an example.

Caption: A generalized workflow for the synthesis of aryl alkyl ethers via the Williamson method.

Conclusion and Future Directions

The presence of the alkoxybenzene moiety is a recurring theme in successful therapeutic agents, suggesting that novel analogs, including those bearing an iodopropyl chain, could present interesting biological activities. The iodine atom, in particular, could serve as a heavy atom for crystallographic studies, a site for radiolabeling, or a precursor for further cross-coupling reactions to build molecular complexity.

Researchers aiming to investigate this compound and its analogs would begin by applying the general synthetic protocols outlined above, followed by extensive purification and characterization. Subsequent biological screening would be necessary to elucidate any potential therapeutic value. This guide serves as a preliminary roadmap for such an endeavor, grounded in the fundamental principles of organic synthesis and medicinal chemistry.

References

electrophilic aromatic substitution reactions of benzene derivatives

An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions of Benzene Derivatives

Introduction

Electrophilic Aromatic Substitution (EAS) is a fundamental class of organic reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] This process is of paramount importance in synthetic organic chemistry, serving as a cornerstone for the functionalization of aromatic compounds. For researchers and professionals in drug development, a deep understanding of EAS reactions is crucial for the synthesis of a vast array of pharmaceutical agents and complex molecular architectures. This guide provides a comprehensive overview of the core principles of EAS reactions on benzene derivatives, including mechanistic pathways, substituent effects, quantitative data on reactivity and regioselectivity, and detailed experimental protocols for key transformations.

The General Mechanism of Electrophilic Aromatic Substitution

The mechanism of electrophilic aromatic substitution is generally considered to be a two-step process. The first step, which is the rate-determining step, involves the attack of the electron-rich π system of the aromatic ring on a strong electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3][4] This step temporarily disrupts the aromaticity of the ring. In the second, rapid step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.[5]

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

reaction mechanisms involving benzene and its derivatives

An In-Depth Technical Guide to the Core Reaction Mechanisms of Benzene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal . The content is tailored for professionals in research and drug development, focusing on the foundational organic chemistry that underpins the synthesis of aromatic compounds. This document details the mechanisms of electrophilic and nucleophilic aromatic substitution, as well as reactions occurring at the benzylic position. Emphasis is placed on modern catalytic cross-coupling reactions, which are indispensable in contemporary medicinal chemistry.

Electrophilic Aromatic Substitution (EAS)

The most common reaction for aromatic compounds is electrophilic aromatic substitution (EAS), where an electrophile (E+) replaces a hydrogen atom on the aromatic ring.[1][2] The high electron density of the benzene ring makes it nucleophilic, yet its aromatic stability means it is less reactive than typical alkenes.[1] Consequently, strong electrophiles, often activated by a catalyst, are required.[3]

General Mechanism

The EAS mechanism universally proceeds in two distinct steps:

-

Electrophilic Attack: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4][5] This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[4]

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π system and yielding the substituted product.[3][4]

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

Key Electrophilic Aromatic Substitution Reactions

Common EAS reactions are distinguished by the electrophile used.

-

Halogenation: Introduces a halogen (–Cl, –Br). Requires a Lewis acid catalyst like FeBr₃ or AlCl₃ to polarize the halogen molecule and generate a sufficiently strong electrophile.[1][3]

-

Nitration: Introduces a nitro group (–NO₂). This is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1][6][7]

-

Friedel-Crafts Alkylation: Introduces an alkyl group (–R). An alkyl halide is treated with a Lewis acid (e.g., AlCl₃) to form a carbocation electrophile.[1][4] A major limitation is the potential for carbocation rearrangements.[8]

-

Friedel-Crafts Acylation: Introduces an acyl group (–COR). An acyl halide or anhydride is used with a Lewis acid catalyst.[5][9] The resulting acylium ion is resonance-stabilized and does not undergo rearrangement, making this a more reliable synthetic method than alkylation.[10]

Influence of Substituents

Existing substituents on the benzene ring profoundly affect both the rate of subsequent substitutions and the regioselectivity (orientation) of the incoming electrophile.[4][11]

-

Activating Groups: These groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate compared to benzene.[4] They are typically ortho, para-directors. Examples include –OH, –OR, –NH₂, and –R.[11]

-

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate.[4] Most are meta-directors. Examples include –NO₂, –SO₃H, and –COR.[7][11] Halogens are an exception; they are deactivating due to their inductive effect but are ortho, para-directing because of resonance.[11]

Data on Electrophilic Aromatic Substitution

| Reaction | Substrate | Reagents | Conditions | Product(s) | Yield | Reference(s) |

| Nitration | Benzene | Conc. HNO₃, Conc. H₂SO₄ | < 50°C | Nitrobenzene | ~85-95% | [6][12] |

| Nitration | Methylbenzene | Conc. HNO₃, Conc. H₂SO₄ | 30°C | 2-Nitromethylbenzene & 4-Nitromethylbenzene | ~95% (combined) | [6] |

| Bromination | Propylbenzene | N-Bromosuccinimide (NBS) | CCl₄, Peroxide | (1-Bromopropyl)benzene | 97% | [1] |

| Acylation | Benzene | Acetyl chloride, AlCl₃ | Reflux | Acetophenone | ~90% | [9][13] |

Experimental Protocol: Nitration of Benzene

This protocol outlines the laboratory-scale synthesis of nitrobenzene.

Materials:

-

Concentrated Nitric Acid (21 mL)

-

Concentrated Sulfuric Acid (25 mL)

-

Benzene (17.5 mL)

-

250 mL round-bottom flask

-

Condenser

-

Separatory funnel

-

Ice bath and heating mantle

Procedure:

-

Carefully add 25 mL of concentrated H₂SO₄ to a 250 mL round-bottom flask, followed by 21 mL of concentrated HNO₃. Cool the mixture in an ice bath.[12]

-

Slowly add 17.5 mL of benzene dropwise to the acid mixture while stirring. Maintain the internal temperature below 55°C using the ice bath.[12]

-

After the addition is complete, attach a condenser and heat the mixture to 60°C for approximately 45 minutes with occasional shaking.[12]

-

Cool the reaction mixture and pour it into 150 mL of cold water in a beaker.

-

Transfer the mixture to a separatory funnel. The denser nitrobenzene will form the lower layer. Separate the layers.[12]

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again.

-

Dry the crude nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling between 206-211°C.[12]

Caption: Experimental workflow for the nitration of benzene.

Nucleophilic Aromatic Substitution (SNAr)

While less common than EAS, nucleophilic aromatic substitution (SNAr) is a critical transformation, particularly for aryl halides bearing electron-withdrawing groups (EWGs).[14][15] Unlike aliphatic Sₙ1 and Sₙ2 reactions, the SₙAr mechanism does not proceed via a simple backside attack or carbocation formation.[14][15]

Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] This step is typically rate-determining.

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The reaction is highly favored when strong electron-withdrawing groups (like –NO₂) are positioned ortho or para to the leaving group.[1][16] These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy.[1][16]

Modern Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules in drug discovery and materials science. These reactions form C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

The Suzuki reaction creates a carbon-carbon bond by coupling an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[2][17] The catalytic cycle involves three key steps:

-

Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[2][18]

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base.[18][19]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][18]

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. Understanding Mechanism Of Electrophilic Substitution In Benzene [unacademy.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. EAS Friedel Crafts Alkylation and Acylation - Chad's Prep® [chadsprep.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. youtube.com [youtube.com]

- 14. byjus.com [byjus.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. youtube.com [youtube.com]

- 19. Yoneda Labs [yonedalabs.com]

Synthesis of Aromatic Compounds from Benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core synthetic methodologies for the functionalization of benzene, a fundamental building block in organic chemistry and drug development. The focus is on the five primary electrophilic aromatic substitution (EAS) reactions, which are instrumental in the synthesis of a wide array of aromatic compounds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a comprehensive resource for laboratory applications.

Introduction to Electrophilic Aromatic Substitution

The most common reaction for aromatic compounds like benzene is electrophilic aromatic substitution.[1] In this type of reaction, an electrophile (E+) reacts with the aromatic ring and substitutes one of the hydrogen atoms.[1] The stability of the benzene ring is disrupted in an intermediate step but is restored in the final product.[2] The general mechanism involves the attack of the π electrons of the benzene ring on a strong electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.[2] A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted benzene derivative.[2]

A Lewis acid catalyst is often required to generate a sufficiently strong electrophile to react with the stable aromatic ring.[3][4] The five key electrophilic aromatic substitution reactions of benzene are halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation.[2]

Caption: General workflow of electrophilic aromatic substitution on benzene.

Halogenation of Benzene

Aromatic halogenation involves the substitution of a hydrogen atom on the benzene ring with a halogen (typically chlorine or bromine).[5][6][7] This reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a stronger electrophile.[5][6][7][8]

Caption: Pathway for the chlorination of benzene using a Lewis acid catalyst.

Experimental Protocol for Chlorination

This protocol outlines the laboratory synthesis of chlorobenzene from benzene.

Materials:

-

Benzene (30 g)

-

Potassium permanganate (40 g)

-

Concentrated hydrochloric acid (200 ml)

-

Concentrated sulfuric acid

-

Steel wool (catalyst)

-

10% Sodium hydroxide solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Dichloromethane

Apparatus:

-

Three-necked 250 ml round-bottom flask

-

Condenser

-

Gas inlet tube

-

Dropping funnel

-

Heating mantle/oil bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up the three-necked flask with the condenser, gas inlet tube, and add 30 g of benzene and a piece of steel wool.[9]

-

Generate chlorine gas by reacting 40 g of potassium permanganate with 200 ml of concentrated HCl, added dropwise.[9]

-

Dry the chlorine gas by bubbling it through concentrated sulfuric acid.[9]

-

Bubble the dry chlorine gas through the benzene. The reaction is exothermic.[9]

-

After the chlorine generation ceases, heat the reaction mixture at 70°C for 30 minutes.[9]

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 ml of water, 50 ml of 10% NaOH solution, and 50 ml of saturated NaCl solution.[9]

-

Dry the organic layer with anhydrous sodium sulfate.[9]

-

Filter the mixture and wash the sodium sulfate with dichloromethane.[9]

-

Purify the product by fractional distillation, collecting the fraction that boils at 131-134°C.[9]

Quantitative Data for Halogenation

| Parameter | Value | Reference |

| Reaction | Chlorination of Benzene | [9] |

| Benzene | 30 g | [9] |

| Potassium Permanganate | 40 g | [9] |

| Conc. HCl | 200 ml | [9] |

| Reaction Temperature | Room Temp (exothermic), then 70°C | [9] |

| Reaction Time | 30 minutes (heating) | [9] |

| Product Boiling Point | 131-134°C | [9] |

| Yield | 32% | [9] |

Nitration of Benzene

The nitration of benzene introduces a nitro group (-NO₂) onto the aromatic ring. This is achieved by reacting benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid, known as the nitrating mixture.[10] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[10]

Caption: Pathway for the nitration of benzene to form nitrobenzene.

Experimental Protocol for Nitration

This protocol details the synthesis of nitrobenzene.

Materials:

-

Benzene (50 ml)

-

Concentrated nitric acid (60 ml)

-

Concentrated sulfuric acid (60 ml)

-

Dilute sodium carbonate solution

-

Anhydrous calcium chloride

Apparatus:

-

Round-bottom flask

-

Dropping funnel

-

Water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, place 50 ml of benzene.

-

Prepare a nitrating mixture of 60 ml of concentrated nitric acid and 60 ml of concentrated sulfuric acid.

-

Slowly add the nitrating mixture to the benzene with constant shaking and cooling.

-

Heat the mixture in a water bath at 60°C for about 1.5 hours until a yellow oily layer of nitrobenzene appears.

-

Cool the flask and separate the nitrobenzene layer using a separatory funnel.

Work-up and Purification:

-

Wash the crude nitrobenzene with dilute sodium carbonate solution to remove acidic impurities, followed by several washes with water.

-

Dry the nitrobenzene over anhydrous calcium chloride.

-

Purify the product by distillation, collecting the fraction at 211°C.

Quantitative Data for Nitration

| Parameter | Value | Reference |

| Reaction | Nitration of Benzene | |

| Benzene | 50 ml | |

| Conc. HNO₃ | 60 ml | |

| Conc. H₂SO₄ | 60 ml | |

| Reaction Temperature | 60°C | |

| Reaction Time | 1.5 hours | |

| Product Boiling Point | 211°C | |

| Yield | Not specified |

Sulfonation of Benzene

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the benzene ring. This is typically achieved by heating benzene with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) or concentrated sulfuric acid alone.[11][12][13][14] The electrophile in this reaction is SO₃.[11][12][13] The reaction is reversible.[1][13][14]

Caption: Pathway for the sulfonation of benzene to form benzenesulfonic acid.

Experimental Protocol for Sulfonation

This protocol describes the synthesis of benzenesulfonic acid.

Materials:

-

Benzene

-

Fuming sulfuric acid (oleum) or concentrated sulfuric acid

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Method A (with concentrated H₂SO₄): Heat benzene under reflux with concentrated sulfuric acid for several hours.[11][12]

-

Method B (with fuming H₂SO₄): Warm benzene under reflux at 40°C with fuming sulfuric acid for 20 to 30 minutes.[11][12]

Work-up and Purification:

-

The product, benzenesulfonic acid, is often used in situ or isolated as its salt. The work-up procedure can vary depending on the subsequent steps.

Quantitative Data for Sulfonation

| Parameter | Method A | Method B | Reference |

| Reagent | Concentrated H₂SO₄ | Fuming H₂SO₄ | [11][12] |

| Temperature | Reflux | 40°C | [11][12] |

| Reaction Time | Several hours | 20-30 minutes | [11][12] |

| Product | Benzenesulfonic acid | Benzenesulfonic acid | [11][12] |

| Yield | Not specified | Not specified |

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst, typically AlCl₃, to form an alkylbenzene.[15][16][17] A major limitation of this reaction is the tendency of the intermediate carbocation to rearrange to a more stable carbocation, which can lead to a mixture of products.[18] Also, the product, an alkylbenzene, is more reactive than benzene, which can lead to polyalkylation.[4][15][18][19]

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. mt.com [mt.com]

- 4. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chlorination Of Benzene | Reaction, Uses, Facts & Summary [chemdictionary.org]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. prepchem.com [prepchem.com]

- 12. scribd.com [scribd.com]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. byjus.com [byjus.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

experimental protocol for the synthesis of (3-iodopropoxy)Benzene

Abstract

This application note provides a detailed experimental protocol for the synthesis of (3-iodopropoxy)benzene. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This protocol outlines the reaction of phenol with 1,3-diiodopropane in the presence of a base to yield the desired product. The methodology includes a comprehensive list of materials, step-by-step procedures for the synthesis and purification, and characterization data. This document is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized in the development of more complex molecules, including pharmaceuticals and materials. The Williamson ether synthesis is the chosen method for this protocol due to its efficiency and broad applicability in forming ether linkages.[1][2] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by the deprotonation of phenol, acts as a nucleophile and attacks the primary carbon of 1,3-diiodopropane, displacing an iodide ion.[1][2]

Reaction Scheme

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Phenol is toxic and corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

1,3-Diiodopropane is a lachrymator and should be handled with care in a fume hood. [3]* Acetone and diethyl ether are highly flammable and should be used away from ignition sources.

-

Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when performing this experiment.

References

Application Notes and Protocols for (3-Iodopropoxy)benzene in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Iodopropoxy)benzene is a versatile bifunctional organic building block. Its structure, featuring a terminal primary iodide and a stable phenoxy group, allows for a range of selective chemical transformations. The primary iodide is an excellent leaving group in nucleophilic substitution reactions, making the propyl chain a convenient linker for introducing the phenoxy moiety onto various molecular scaffolds. This document outlines key applications of this compound in organic synthesis, providing detailed protocols for its use in ether synthesis, amine alkylation, and carbon-carbon bond formation.

Core Applications of this compound

The reactivity of this compound is dominated by the chemistry of the alkyl iodide. The C-I bond is susceptible to cleavage by a wide range of nucleophiles, making it a valuable reagent for introducing a phenoxypropyl group.

O-Alkylation via Williamson Ether Synthesis